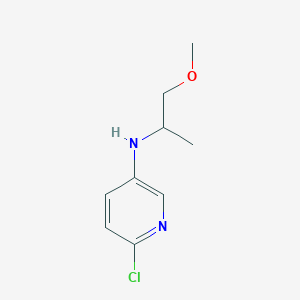

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine

Description

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H13ClN2O/c1-7(6-13-2)12-8-3-4-9(10)11-5-8/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

YVHUMBDVBOGWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Example Synthesis Route

| Step | Reaction Conditions | Reagents | Yield |

|---|---|---|---|

| Chlorination | Room temperature, chlorinating agent | Pyridine derivative, Cl2 or NCS | High |

| Introduction of Methoxypropan-2-yl Group | Moderate heating, base (e.g., NaOH) | Chlorinated pyridine, methoxypropan-2-yl amine | Moderate to High |

| Purification | Recrystallization or chromatography | Final product, solvent | High |

Analytical Techniques

To characterize the purity and structure of This compound , several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern of the compound.

High-Performance Liquid Chromatography (HPLC) : Helps in assessing the purity of the compound by separating, identifying, and quantifying each component in a mixture.

Example Analytical Data

| Technique | Data |

|---|---|

| NMR (1H) | Signals corresponding to pyridine ring protons and methoxypropan-2-yl group protons |

| MS | Molecular ion peak at m/z corresponding to the molecular formula C9H13ClN2O |

| HPLC | Single peak indicating high purity |

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and modulation of biochemical pathways. Its interaction with specific molecular targets can lead to various pharmacological effects. Compounds with similar structures have been studied for their potential as inhibitors in cancer therapy, showcasing promising results against certain cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyridin-3-amines.

Scientific Research Applications

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyridine core distinguishes this compound from pyridazine or pyrimidine derivatives. For example:

- 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (): Replaces pyridine with pyridazine, altering electronic properties and hydrogen-bonding capabilities.

- N-(4-fluorobenzyl)-6-chloropyrimidin-4-amine (): A pyrimidine derivative with a fluorine-substituted benzyl group, likely influencing metabolic stability and lipophilicity.

Substituent Modifications

Table 1: Key Substituent Comparisons

*Calculated based on molecular formula C₉H₁₃ClN₂O.

Functional Implications:

- Electron-Donating vs. In contrast, chloro substituents (e.g., ) are electron-withdrawing, directing reactivity to specific ring positions .

- Solubility and Bioavailability : Methoxypropan-2-yl and oxan-4-ylmethyl substituents () improve aqueous solubility compared to purely hydrophobic groups like phenylpropyl ().

Biological Activity

6-Chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorination of pyridine derivatives followed by amination. The specific synthetic route can vary, but it generally includes the following steps:

- Chlorination : Chlorine is introduced to the pyridine ring to yield 6-chloro derivatives.

- Amination : The chlorinated compound is then reacted with an amine containing a methoxypropan-2-yl group.

Antimicrobial Activity

Research has shown that derivatives of 6-chloro-pyridin-2-yl-amines exhibit notable antimicrobial properties. In a study by Nagashree et al., several synthesized compounds demonstrated significant antibacterial activity against various pathogenic strains including Escherichia coli and Staphylococcus aureus . The results indicated that specific derivatives (e.g., compounds 3a, 3f, and 3h) displayed potent antibacterial effects, suggesting their potential as antimicrobial agents.

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| 3a | Bacillus subtilis | Potent |

| 3f | Staphylococcus aureus | Potent |

| 3h | Escherichia coli | Moderate to Potent |

Antifungal Activity

In addition to antibacterial properties, these compounds were also screened for antifungal activity. The study found that they exhibited moderate antifungal effects against strains such as Fusarium oxysporum .

Inhibition Studies

Further investigations into the biological mechanisms revealed that some derivatives act as proteasome inhibitors, which could be beneficial in treating diseases like cancer and parasitic infections. For example, compounds derived from similar structures have shown efficacy against Leishmania species and Trypanosoma brucei, highlighting their potential in treating protozoan infections .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of various 6-chloro-pyridin derivatives. The study concluded that while many compounds showed good activity, specific structural modifications enhanced their potency significantly.

Case Study 2: Proteasome Inhibition

A recent study evaluated the proteasome inhibitory activity of related compounds against T. b. brucei. Compounds demonstrated submicromolar potency, indicating their potential for further development as therapeutic agents targeting proteasome activity in parasitic infections .

Q & A

Q. How are stability issues (e.g., decomposition in solution) mitigated during storage and handling?

- Methodological Answer : Storage under inert atmosphere (Argon) at −20°C in amber vials prevents photodegradation. Lyophilization increases solid-state stability. For solutions, stabilizers like BHT (0.01% w/v) in acetonitrile reduce radical-mediated degradation, monitored via accelerated stability testing (40°C/75% RH for 4 weeks) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Crystal System | Monoclinic (P2/c) | |

| HRMS (m/z) | [M+H] calc. 231.0654, found 231.0658 | |

| HPLC Retention Time | 8.2 min (C18, 70:30 ACN/HO) | |

| Solubility in DMSO | 25 mg/mL at 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.